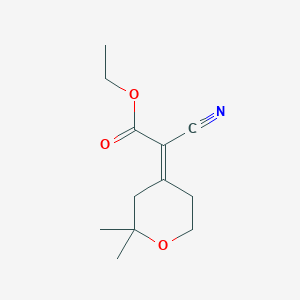

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

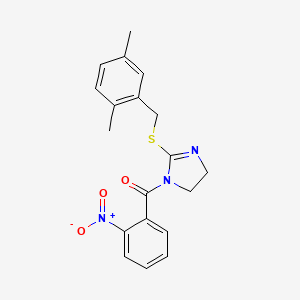

The compound “2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile” likely contains a benzothiazole ring, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis

The molecular structure analysis of “this compound” would likely involve techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy . These techniques can provide information about the compound’s vibrational, electronic, and nuclear magnetic resonance properties.Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For instance, transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Three-component Synthesis : A study by Sheibani and Babaie (2013) describes a method for synthesizing 4-amino-2-aryl-2H-pyrimido[1,2-b][1,3]benzimidazole-3-carbonitriles or -benzothiazole-3-carbonitriles using a three-component reaction. This approach offers high yields and uses inexpensive catalysts (Sheibani & Babaie, 2013).

Fluorescent Probes and Biomolecules Detection

- Fluorescent Benzothiazole Probe : Echevarria et al. (2012) reported a fluorescent benzothiazole probe with efficient two-photon absorption, which could have significant implications in biomolecules detection and cancer diagnosis and treatment (Echevarria et al., 2012).

Green Synthesis Methods

- Iron-catalyzed Microwave-promoted Synthesis : Balwe, Shinde, and Jeong (2016) developed a solvent-free green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile, demonstrating an environmentally friendly approach with good to excellent product yields (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Activity

- Novel 1,4-Dihydropyrano[2,3-c]pyrazole-5-Carbonitrile Derivatives : Research by Mahdi (2015) synthesized and tested various substituted benzothiazole compounds for their antibacterial activity, highlighting the potential of these compounds in antimicrobial applications (Mahdi, 2015).

Photophysics and Light Emission

- White-Light Emission from a Benzothiazole Derivative : Cheng et al. (2014) explored the synthesis and photophysics of novel 2-(2'-hydroxyphenyl)benzothiazole derivatives, achieving pure white-light emission. This could have applications in lighting and display technologies (Cheng et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOVDHULNFGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2800408.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)

![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2800412.png)

![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)

![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)

![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)